2-(5-Methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
Description
2-(5-Methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine is an organic compound that features a furan ring substituted with a methyl group and a pyrrolidine ring attached to an ethanamine backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-4-5-11(14-9)10(8-12)13-6-2-3-7-13/h4-5,10H,2-3,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSRLRPCZLJNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CN)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.
Substitution with Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation.
Attachment of Ethanamine Backbone: This can be achieved through nucleophilic substitution reactions.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be attached via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the nitrogen-containing pyrrolidine ring.
Substitution: Various substitution reactions can occur, especially at the ethanamine backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce secondary amines.
Scientific Research Applications
Structural Properties
The molecular formula of 2-(5-Methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine is C11H18N2O. Its structure features a furan ring and a pyrrolidine moiety, which are significant in determining its reactivity and interaction with biological systems.
Medicinal Chemistry
Research has indicated that compounds similar to this compound may exhibit pharmacological activities. The presence of the pyrrolidine ring is often associated with enhanced bioactivity in various therapeutic areas, including:
- Antidepressant Activity : Compounds with similar structures have shown potential as serotonin reuptake inhibitors, which could be beneficial in treating depression.
Organic Synthesis
This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in organic synthesis.
Biochemical Studies
The compound has been noted for its role as a non-ionic organic buffering agent in cell cultures. It maintains pH levels within a specific range (6–8.5), which is crucial for various biological assays and experiments .
Data Tables
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 195.14918 | 145.3 |
| [M+Na]+ | 217.13112 | 154.0 |
| [M-H]- | 193.13462 | 149.1 |
Case Study 2: Buffering Agent in Cell Cultures
In biochemical research, the compound has been utilized as a buffering agent to maintain physiological pH levels in cell cultures. Its effectiveness was evaluated against traditional buffers like MOPS and HEPES, showing comparable performance in stabilizing pH during cellular processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine: Lacks the methyl group on the furan ring.
2-(5-Methylfuran-2-yl)-2-(piperidin-1-yl)ethan-1-amine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The presence of the methyl group on the furan ring and the pyrrolidine ring distinguishes 2-(5-Methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine from its analogs, potentially leading to unique biological activities and chemical properties.
Biological Activity
2-(5-Methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine, also referred to by its IUPAC name, is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound may be attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyrrolidine ring suggests potential interactions with neurotransmitter systems, while the furan moiety may contribute to its reactivity and binding capabilities.
Biological Activity Overview
Research on this compound indicates several areas of biological activity:
1. Neurotransmitter Modulation
- The compound may influence neurotransmitter levels, particularly in relation to dopamine and serotonin pathways. This modulation could have implications for mood regulation and cognitive function.
2. Antioxidant Activity
- Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models.
3. Cytotoxicity and Antitumor Effects
- Investigations into the cytotoxic effects of this compound on various cancer cell lines are ongoing. Initial findings indicate that it may inhibit cell proliferation in certain tumor types.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity in Cancer Cells
A study conducted on the effects of this compound on H22 hepatocellular carcinoma cells demonstrated a significant reduction in cell viability at concentrations above 50 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays.
Table 2: Cytotoxicity Data
| Concentration (µM) | Viability (%) | Apoptosis Induction (Caspase Activity) |
|---|---|---|
| 0 | 100 | Baseline |
| 25 | 85 | Low |
| 50 | 60 | Moderate |
| 100 | 30 | High |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(5-Methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine, and what key intermediates are involved?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bifunctional phase-transfer catalysts (Bif-PTCs) involving 2-(pyrrolidin-1-yl)ethan-1-amine derivatives have been synthesized using Boc-protection/deprotection strategies to avoid undesired alkylation, followed by quaternization with benzyl bromide . Additionally, coupling reactions with squaramide derivatives, as described in dendrimer synthesis, could be adapted for introducing the 5-methylfuran moiety . Key intermediates include Boc-protected amines and functionalized furan derivatives.
Q. How is the structural characterization of this compound validated in synthetic chemistry research?
- Methodology : Post-synthesis validation requires a combination of spectroscopic techniques:
- NMR spectroscopy for verifying proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.0 ppm and furan protons at δ 6.0–7.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- FTIR to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹).
These methods are standard in validating similar amine-containing compounds .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodology : Initial screening should focus on receptor binding assays (e.g., opioid or benzodiazepine receptors due to structural analogs in controlled substances) . Use competitive binding assays with radiolabeled ligands (e.g., [³H]-naloxone for opioid receptors) to quantify IC₅₀ values. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure therapeutic relevance .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance yield and purity of this compound?
- Methodology :
- Catalyst Screening : Test Bif-PTCs (e.g., squaramide-containing catalysts) to improve reaction efficiency in non-polar solvents .
- Solvent Optimization : Use DFT calculations to predict solvent effects on transition states. Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity.
- Temperature Control : Monitor exothermic reactions (e.g., quaternization) via in situ IR to prevent side reactions .
Q. How can researchers resolve contradictions in reported pharmacological activity data for structural analogs?
- Methodology :
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. ethoxy groups on benzimidazole analogs) to identify critical pharmacophores .
- In Vitro/In Vivo Correlation : Validate receptor binding data with functional assays (e.g., cAMP inhibition for opioid agonists) and rodent models for analgesia .
- Crystallography : Resolve X-ray structures of ligand-receptor complexes to clarify binding modes .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with opioid receptors (e.g., μ-opioid receptor PDB: 6DDF). Prioritize poses with hydrogen bonds to conserved residues (e.g., Asp147) .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and free energy (MM-PBSA/GBSA) .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodology :
- Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) to measure half-life (t₁/₂) and identify major metabolites (LC-MS/MS).
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- AMES Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
